molecular formula C12H18ClNO B1452215 2-(4-Methoxyphenyl)piperidine hydrochloride CAS No. 341526-79-2

2-(4-Methoxyphenyl)piperidine hydrochloride

Cat. No. B1452215
M. Wt: 227.73 g/mol
InChI Key: HHKSIGUAVGMWRO-UHFFFAOYSA-N
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Description

“2-(4-Methoxyphenyl)piperidine hydrochloride” is a chemical compound with the molecular formula HCl.C12H17NO and a molecular weight of 227.73 . It is a salt with hydrochloride .


Synthesis Analysis

The synthesis of 2-piperidinones, which are six-membered N-containing heterocycles and key precursors for piperidines, has been achieved through an organophotocatalysed [1+2+3] strategy . This method enables the one-step access to diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds . This mild protocol exhibits exclusive chemoselectivity over two alkenes, tolerating both terminal and internal alkenes with a wide range of functional groups .


Molecular Structure Analysis

The IUPAC name of this compound is (2R)-2-(4-methoxyphenyl)piperidine hydrochloride . The InChI code is 1S/C12H17NO.ClH/c1-14-11-7-5-10(6-8-11)12-4-2-3-9-13-12;/h5-8,12-13H,2-4,9H2,1H3;1H/t12-;/m1./s1 .


Physical And Chemical Properties Analysis

The compound is a solid .

Scientific Research Applications

Synthesis and Chemical Characterization

  • Synthesis Protocols and Chemical Properties : A protocol was outlined for synthesizing novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters, demonstrating their antimicrobial and antioxidant potential, indicating the versatility of the 2-(4-methoxyphenyl)piperidine scaffold in chemical synthesis (Harini et al., 2014).
  • Stereochemical Influence in Synthesis : The influence of A1,3 Strain on stereochemical outcomes during the synthesis of 2-(4-Methoxyphenyl)-3,4-(dihydroxy)piperidines was studied, showing the significance of stereochemistry in the synthesis of complex chemical structures (Ramakrishna et al., 2016).

Biological and Pharmacological Investigations

  • Antibacterial and Antifungal Properties : Synthesis and characterization of N-acyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-ones revealed notable antibacterial and antifungal activities, along with insights into their DNA binding capabilities (Mohanraj & Ponnuswamy, 2018).
  • Chemical Interaction with Biological Entities : Research demonstrated that certain 2,6-diaryl-3-methyl-4-piperidones synthesized by a Mannich reaction exhibited significant analgesic, local anesthetic, and antifungal activities, highlighting the biological interaction potential of derivatives of 2-(4-Methoxyphenyl)piperidine (Rameshkumar et al., 2003).
  • Selective Killing of Bacterial Persisters : A chemical compound, 3-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-4-yl biphenyl-4-carboxylate, was found to selectively kill bacterial persisters without affecting normal antibiotic-sensitive cells, showcasing a potential application in combating antibiotic-resistant bacterial strains (Kim et al., 2011).

Analytical and Pharmacological Characterization

  • Analytical Characterization in Forensic Toxicology : 2-Methoxydiphenidine, a related compound, was analyzed in forensic casework involving post-mortem blood and urine, providing insights into the metabolites formed and the biotransformation pathways of related piperidine derivatives (Elliott et al., 2015).

Pharmaceutical Studies

  • Pharmacological Properties and Receptor Affinities : A study on the pharmacological characterization of AC-90179, a compound structurally similar to 2-(4-Methoxyphenyl)piperidine, revealed selective serotonin (5-HT2A) receptor inverse agonist properties, indicating potential applications in antipsychotic drug development (Vanover et al., 2004).

Safety And Hazards

The safety information available indicates that the compound has a GHS07 pictogram . More detailed safety information can be found in the MSDS .

properties

IUPAC Name

2-(4-methoxyphenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-14-11-7-5-10(6-8-11)12-4-2-3-9-13-12;/h5-8,12-13H,2-4,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKSIGUAVGMWRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90656954
Record name 2-(4-Methoxyphenyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)piperidine hydrochloride

CAS RN

341526-79-2, 859297-83-9
Record name 2-(4-Methoxyphenyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-methoxyphenyl)piperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DB Pitna, N Tanaka, T Usuki - Journal of Heterocyclic …, 2021 - Wiley Online Library
Using bromopyridines and methoxyphenyl boronic acid as starting materials, consecutive Suzuki‐Miyaura cross‐coupling and hydrogenation reactions were undertaken using a …
Number of citations: 3 onlinelibrary.wiley.com

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